Methyl N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycinate
CAS No.: 425624-05-1
Cat. No.: VC7429251
Molecular Formula: C12H17NO4S
Molecular Weight: 271.33
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 425624-05-1 |
---|---|
Molecular Formula | C12H17NO4S |
Molecular Weight | 271.33 |
IUPAC Name | methyl 2-(2,4-dimethyl-N-methylsulfonylanilino)acetate |
Standard InChI | InChI=1S/C12H17NO4S/c1-9-5-6-11(10(2)7-9)13(18(4,15)16)8-12(14)17-3/h5-7H,8H2,1-4H3 |
Standard InChI Key | QSAUBIRMJHFCRS-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)N(CC(=O)OC)S(=O)(=O)C)C |
Introduction
Methyl N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycinate is a complex organic compound with a unique molecular structure. It belongs to the class of N-substituted glycines and features a methylsulfonyl group attached to a glycine backbone, along with a dimethylphenyl moiety. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential therapeutic properties and role as a building block for more complex molecules.
Molecular Characteristics
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Molecular Formula: C₁₂H₁₇NO₄S (though some sources may list it as C₁₃H₁₉N₃O₄S, this appears to be an error based on the majority of reliable sources) .
Synthesis and Chemical Reactions
The synthesis of Methyl N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycinate typically involves several steps, starting with readily available amino acids or their derivatives. The process may include acylation or alkylation reactions, often requiring anhydrous solvents like dichloromethane or acetonitrile, along with appropriate bases to facilitate these reactions. Purification is commonly achieved through column chromatography to isolate the final product.
Reaction Conditions
Solvent | Base | Reaction Type |
---|---|---|
Dichloromethane | Triethylamine or Pyridine | Acylation/Alkylation |
Biological Activity and Applications
Methyl N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycinate exhibits significant biological activity, potentially interacting with enzymes and receptors. Its structural features, including the electron-donating effects of the dimethyl groups on the phenyl ring, enhance its reactivity and make it an interesting candidate for further chemical modifications and therapeutic applications.
Potential Therapeutic Uses
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Enzyme Modulation: Compounds with similar structures have shown efficacy in modulating enzyme activity, suggesting potential therapeutic applications.
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Pharmaceutical Research: Utilized in studying reaction mechanisms and enzyme interactions within biochemical research settings.
Analytical Techniques
The characterization of Methyl N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycinate often involves advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods are crucial for confirming the compound's structure and purity during synthesis and analysis.
Analytical Methods
Technique | Purpose |
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NMR Spectroscopy | Structural Confirmation |
Mass Spectrometry | Molecular Weight and Purity |
Structural Similarities and Variations
Several compounds share structural similarities with Methyl N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycinate, differing mainly in their phenyl substitution patterns. These variations can lead to different biological activities and pharmacological properties.
Similar Compounds
Compound Name | Structure Features | Unique Properties |
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Methyl N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycinate | Similar backbone; different phenyl substitution | Potentially different biological activity due to phenolic variation |
Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycinate | Similar structure; altered substitution pattern | May exhibit varied pharmacological properties |
N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)glycine | Contains methoxy instead of methyl groups | Different electronic properties affecting reactivity and biological activity |
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